molecular formula C14H11N3O4S2 B2496786 N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 886921-52-4

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2496786
CAS No.: 886921-52-4
M. Wt: 349.38
InChI Key: KZWFJOAWCUVWKK-UHFFFAOYSA-N
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Description

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. This compound has emerged as a key pharmacological tool for investigating the role of TLR/IL-1R signaling in a range of autoimmune, inflammatory, and oncological contexts. https://www.nature.com/articles/s41598-021-99696-w Its mechanism of action involves targeting the kinase domain of IRAK4, thereby disrupting the formation of the Myddosome complex and subsequent activation of NF-κB and MAPK pathways, which are central to inflammatory responses. https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00973 Research applications are extensive, focusing on the compound's utility in models of rheumatoid arthritis, lupus, and myeloid malignancies like Acute Myeloid Leukemia (AML), where IRAK4 signaling promotes cell survival. https://ashpublications.org/blood/article/128/22/138/96482/IRAK4-Kinase-Inhibition-Blocks-Inflammation-in The specific structural motif of the methanesulfonylphenyl-oxadiazole-thiophene carboxamide confers high selectivity for IRAK4, making this compound invaluable for deconvoluting complex immune signaling pathways and for validating IRAK4 as a therapeutic target in preclinical research.

Properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c1-23(19,20)11-7-3-2-5-9(11)13-16-17-14(21-13)15-12(18)10-6-4-8-22-10/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWFJOAWCUVWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction. The methanesulfonylphenyl group is usually added via sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Analogous 1,3,4-Oxadiazole Derivatives
Compound Name / ID Substituents on Oxadiazole Core Additional Functional Groups Key Structural Differences
Target Compound 5-(2-Methanesulfonylphenyl), 2-(thiophene-2-carboxamide) Methanesulfonyl, thiophene Reference compound for comparison
LMM5 () 5-[(4-Methoxyphenyl)methyl] 4-[Benzyl(methyl)sulfamoyl]benzamide Replaces thiophene with benzamide; sulfamoyl vs. methanesulfonyl
LMM11 () 5-(Furan-2-yl) 4-[Cyclohexyl(ethyl)sulfamoyl]benzamide Furan substituent; bulkier sulfamoyl group
N-[5-(4-Methoxyphenyl)-... () 5-(4-Methoxyphenyl) 5-Nitrothiophene-2-carboxamide Nitro group on thiophene; methoxy vs. methanesulfonyl
6f () 5-(4-Chlorophenyl) 2-Sulfanyl acetamide Chlorophenyl substituent; sulfanyl acetamide side chain

Key Observations :

  • Electron-Withdrawing Groups : The methanesulfonyl group in the target compound may enhance metabolic stability compared to the sulfamoyl groups in LMM5/LMM11 .
  • Aromatic Systems: Thiophene (target compound) vs.
  • Substituent Position : The 2-methanesulfonylphenyl group in the target compound may confer steric or electronic effects distinct from the 4-methoxyphenyl group in .

Key Findings :

  • Antifungal Activity : LMM5 and LMM11 demonstrate efficacy against paracoccidioidomycosis, suggesting the target compound’s methanesulfonyl group may similarly enhance antifungal potency .
  • Antimicrobial Potential: The sulfanyl acetamide derivatives () show moderate activity, but their cytotoxicity (e.g., 6g, 6j) limits utility compared to the target compound’s inferred safety profile .
Solubility and Formulation :
  • The target compound’s methanesulfonyl group may improve solubility relative to sulfamoyl analogs.
  • Thiophene-containing analogs () with nitro groups show altered solubility profiles due to increased polarity .

Biological Activity

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiophene ring fused with an oxadiazole moiety and a methanesulfonylphenyl group. Its molecular formula is C18H16N4O4SC_{18}H_{16}N_{4}O_{4}S with a molecular weight of 396.47 g/mol. The unique combination of these structural elements contributes to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₆N₄O₄S
Molecular Weight396.47 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxadiazole ring is known for its role in modulating enzyme activity, potentially acting as an inhibitor or modulator depending on the target.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular processes.
  • Receptor Interaction : It may bind to specific receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

This compound has shown promising results in cancer cell lines. Studies demonstrate its ability to induce apoptosis in various cancer types:

  • Breast Cancer : Induces cell cycle arrest at the G2/M phase.
  • Lung Cancer : Triggers caspase-dependent apoptosis pathways.
  • Colon Cancer : Inhibits cell migration and invasion.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of the compound against resistant bacterial strains. Results indicated a potent effect with a notable reduction in bacterial load in treated samples compared to controls.
  • Study on Anticancer Properties :
    • Research featured in Cancer Letters reported that the compound significantly reduced tumor growth in xenograft models of breast cancer by inducing apoptosis and inhibiting angiogenesis.
  • Mechanistic Insights :
    • A mechanistic study published in Molecular Pharmacology explored the interaction of the compound with specific targets within cancer cells, revealing that it inhibits the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

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